2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted carbazole derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of certain enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Another chloroacetamide derivative with different substituents on the aromatic ring.
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: A similar compound lacking the chloro group.
Uniqueness
2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to the presence of both the chloro and carbazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-6-7-13-12(8-10)11-4-3-5-14(16(11)18-13)19(2)15(20)9-17/h6-8,14,18H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIRIMZUQXOBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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